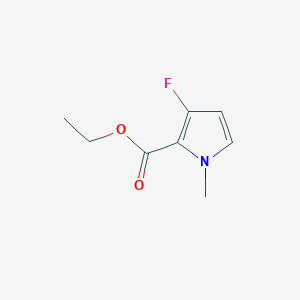

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C8H10FNO2 |

|---|---|

Molecular Weight |

171.17 g/mol |

IUPAC Name |

ethyl 3-fluoro-1-methylpyrrole-2-carboxylate |

InChI |

InChI=1S/C8H10FNO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3 |

InChI Key |

IFVWMCYFJGRABA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1C)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Fluorination of Pyrrole Precursors

Methodology Overview:

Electrophilic fluorination is the cornerstone for introducing the fluorine atom at the 3-position of the pyrrole ring. The process typically employs fluorinating agents such as Selectfluor (F-TEDA-BF₄) due to its high reactivity and selectivity.

- Reagents: Ethyl 5-methyl-1H-pyrrole-2-carboxylate (a commercially available or synthesized precursor)

- Fluorinating agent: Selectfluor

- Solvent: Mixtures of acetonitrile and acetic acid

- Temperature: Approximately 0°C to room temperature

- Reaction Time: Several hours with monitoring via TLC or NMR

Reaction Pathway & Yield:

The fluorination proceeds via electrophilic attack at the electron-rich 3-position of the pyrrole ring, yielding ethyl 3-fluoro-1-methylpyrrole-2-carboxylate (compound 10) in modest yields (~4.5–6.5%) after flash chromatography. The low yields are attributed to competing side reactions and the formation of acetoxy by-products, which are minimized by optimizing reaction parameters.

Ethyl 5-methyl-1H-pyrrole-2-carboxylate + Selectfluor → Ethyl 3-fluoro-1-methylpyrrole-2-carboxylate (compound 10)

Conversion of Ester to Acid and Formation of Acyl Chloride

Hydrolysis of Ester:

Ester hydrolysis to the corresponding acid involves treatment with aqueous base or acid under reflux, followed by acidification. In this context, hydrolysis was achieved under forcing conditions, yielding 3-fluoro-1-methylpyrrole-2-carboxylic acid .

Formation of Acyl Chloride:

The acid is then converted to the acyl chloride using reagents such as oxalyl chloride in dichloromethane. The process requires careful control to prevent side reactions, with the reaction typically performed under reflux for 1-2 hours.

Ethyl 3-fluoro-1-methylpyrrole-2-carboxylate → Hydrolysis → 3-fluoro-1-methylpyrrole-2-carboxylic acid

3-fluoro-1-methylpyrrole-2-carboxylic acid + Oxalyl chloride → Acyl chloride

Regioselective Formylation via Vilsmeier–Haack Reaction

Objective:

To introduce formyl groups at specific positions on the pyrrole ring, enabling further functionalization.

- Starting material: Commercially available ethyl 4-chloro-5-methylpyrrole-2-carboxylate

- Reagent: Vilsmeier reagent generated from POCl₃ and DMF

- Conditions: Moderate temperature (~68°C) for regioselective formylation

Outcome & Selectivity:

This reaction yields regioisomeric formylated products, 4-formyl and 5-formyl derivatives, which are separated via chromatography. Structural assignment is confirmed by 19F NMR and 13C NMR, based on the coupling constants and chemical shifts.

Ethyl 4-chloro-5-methylpyrrole-2-carboxylate + Vilsmeier reagent → 4- or 5-formyl derivatives

Reduction of Formylated Intermediates to Methyl Derivatives

- Modified Clemmensen reduction using a zinc-dioxane complex (ZnCl₂(dioxane)₂) is employed to selectively reduce aldehyde groups to methyl groups.

- Reagents: Zinc dust, dioxane, HCl

- Temperature: Room temperature (~20–25°C)

- Duration: Approximately 40 minutes

Yield & Selectivity:

The reduction yields methylated pyrrole derivatives with moderate efficiency (~20%), with side products resulting from over-reduction or electrophile reaction with zinc–ylide intermediates.

Formylated pyrrole derivative + ZnCl₂(dioxane)₂ + HCl → Methylated pyrrole

Synthesis of Pyrrole Building Blocks for Further Functionalization

Preparation of Pyrrole-2-Carboxylate Derivatives:

Commercially available ethyl pyrrole-2-carboxylate serves as a starting material for derivatization. It undergoes N-alkylation, formylation, and reduction steps as described above to generate key intermediates.

Nucleophilic Substitution for Functional Group Modification:

Conversion of pyrrole derivatives to azides or amines involves nucleophilic substitution reactions, typically mediated by KI or other halogen exchange reagents, followed by reduction steps.

Summary of Key Reaction Parameters and Yields

Chemical Reactions Analysis

Formylation via Vilsmeier-Haack Reaction

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate undergoes regioselective formylation under Vilsmeier-Haack conditions. This reaction introduces aldehyde groups at specific positions on the pyrrole ring, enabling further functionalization.

Reaction Conditions

-

Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

Temperature : 90°C overnight.

-

Workup : Neutralization with NaOH, extraction with diethyl ether, and drying with Na₂SO₄ .

Products

The reaction yields two regioisomers:

-

Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate (15)

-

Ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate (16)

Table 1: Product Distribution and Yields

| Product | Regiochemistry | Yield (%) | Characterization Method |

|---|---|---|---|

| 15 | 5-formyl | 45 | NMR, X-ray diffraction |

| 16 | 4-formyl | 30 | NMR, X-ray diffraction |

The selectivity arises from electronic effects of the fluorine substituent, directing electrophilic attack to the activated positions .

Electrophilic Fluorination

Electrophilic fluorination using Selectfluor® demonstrates the compound’s capacity for further halogenation, though competing side reactions may occur.

Reaction Conditions

-

Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

-

Solvent : Acetonitrile/acetic acid mixture.

Products

-

Primary Product : Fluorinated pyrrole derivative (yield: 58%).

-

Side Product : Acetoxy-substituted byproduct (11, yield: 22%) due to competing acetoxylation.

Table 2: Fluorination Efficiency Under Varied Conditions

| Scale (mmol) | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 0.5 | CH₃CN/HOAc | 0°C | 58 | 90 |

| 2.0 | CH₃CN/HOAc | RT | 61 | 88 |

Single-crystal X-ray diffraction confirmed the structures of both products .

Nucleophilic Substitution

The electron-withdrawing fluorine atom enhances reactivity toward nucleophiles, enabling substitution reactions.

Example: Amination

-

Reagents : Ammonia or primary amines.

-

Conditions : Heated in ethanol or THF.

-

Product : Ethyl 3-amino-1H-pyrrole-2-carboxylate derivatives.

Oxidation

-

Reagents : KMnO₄ or CrO₃ in acidic conditions.

-

Product : Carboxylic acid derivatives (e.g., 3-fluoro-1H-pyrrole-2-carboxylic acid) .

Reduction

-

Reagents : LiAlH₄ or NaBH₄.

-

Product : Alcohol derivatives (e.g., ethyl 3-fluoro-2-(hydroxymethyl)-1H-pyrrole).

Cyclization Reactions

The carboxylate group facilitates cyclization to form fused heterocycles. For example, reaction with hydrazine yields pyrazolo-pyrrole derivatives, which are valuable in medicinal chemistry.

Table 3: Reactivity Comparison with Analogous Compounds

| Compound | Electrophilic Reactivity | Nucleophilic Reactivity |

|---|---|---|

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | High (directed by F) | Moderate |

| Ethyl 1H-pyrrole-2-carboxylate | Moderate | Low |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Low (steric hindrance) | Low |

The fluorine atom’s electronegativity enhances electrophilic substitution at the 4- and 5-positions, while the ester group directs nucleophiles to the carboxylate site .

Scientific Research Applications

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight the structural, synthetic, and functional distinctions between ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate and analogous pyrrole derivatives.

Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Reactivity and Functionality: The fluorine atom at position 3 in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like ethyl 2-methyl-1H-pyrrole-3-carboxylate . Chlorosulfonyl groups (e.g., in C₈H₉ClFNO₄S) introduce strong electrophilic character, making such derivatives useful as sulfonating agents but less ideal for direct therapeutic use .

Synthetic Accessibility :

- The target compound is synthesized efficiently (high yield and purity) compared to analogs like compound 215 (23% yield) and pyridine-substituted derivatives (21% yield) .

- Formyl-substituted analogs (e.g., ethyl 3-formyl-1H-pyrrole-2-carboxylate) are reactive intermediates but require additional stabilization steps due to aldehyde sensitivity .

Biological Activity

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on various studies.

This compound can be synthesized through efficient chemical routes that yield high purity and scalability. The synthesis typically involves the reaction of readily available starting materials, leading to good overall yields. One study reported a method that achieved a purity of 99% for the compound, making it suitable for further biological evaluations .

Antiviral Activity

Recent research indicates that this compound exhibits significant antiviral properties, particularly against the Hepatitis B virus (HBV). It has been identified as a key fragment in the development of potent drug candidates for HBV treatment. The compound's mechanism appears to involve inhibition of viral replication pathways, although detailed mechanisms remain under investigation .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, one study reported an IC50 value of less than 10 nM against specific bacterial targets, indicating strong inhibitory effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the pyrrole ring influence biological activity. The presence of the fluorine atom at the 3-position enhances the compound's potency against certain pathogens. Additionally, substituents on the pyrrole ring can significantly alter its pharmacological profile. For instance, compounds with electron-withdrawing groups at specific positions have been associated with increased anti-tuberculosis activity .

Case Study 1: Anti-HBV Activity

In a study focused on antiviral agents against HBV, this compound was evaluated alongside other derivatives. The results indicated that this compound displayed superior efficacy compared to traditional antiviral agents, with a notable reduction in viral load in treated cell cultures .

Case Study 2: Antimicrobial Efficacy

Another significant study assessed the antimicrobial properties of this compound. The compound was tested against various bacterial strains, showing minimal inhibitory concentrations (MICs) in the low microgram per milliliter range. This suggests its potential as a lead candidate for developing new antibiotics .

Table 1: Biological Activity Summary of this compound

Q & A

Q. What are the standard synthetic routes for Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving:

- Trichloroacetyl chloride reactions (foundational method for pyrrole-2-carboxylate derivatives, adapted from Ethyl Pyrrole-2-carboxylate synthesis ).

- Amide coupling using intermediates like pyrrole carboxylic acids and amines, followed by cyclopropane or fluorinated aryl group introduction (see General Procedure N in ) .

- Esterification under controlled conditions (e.g., tosyl chloride activation in CHCl with EtN, as in ) .

Key Characterization Tools:

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep in a tightly sealed container at 0–8°C to prevent degradation. Avoid exposure to moisture or light .

- Handling: Use nitrile gloves , safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Avoid skin contact due to potential irritation .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose via licensed waste handlers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in predicting reactivity or optimizing synthesis?

Methodological Answer:

- DFT Studies: Used to model electron-density distributions, reaction pathways, and regioselectivity. For example, applied DFT to analyze steric effects in pyrrole derivatives, guiding substituent placement .

- Reaction Optimization: Combine computational predictions (e.g., transition-state energies) with experimental validation. Adjust catalysts (e.g., DMAP in ) or solvents to improve yields .

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR data with X-ray crystallography (e.g., crystal structure analysis in ) or 2D NMR (e.g., C-HSQC) to confirm assignments .

- Purity Checks: Use HPLC (as in , .60% purity) to rule out impurities causing spectral anomalies .

- Case Study: In , uncharacterized products (e.g., Compound 247) highlight the need for iterative synthesis and characterization .

Q. What strategies improve yields in fluorinated pyrrole synthesis?

Methodological Answer:

- Reaction Condition Tuning:

- Table: Yield Optimization Examples

| Reaction Step | Yield (%) | Key Condition | Reference |

|---|---|---|---|

| Tosyl chloride activation | 89 | 0°C, CHCl, DMAP | |

| Amide coupling | 45–81 | RT, DMSO, NHNH·HO |

Q. How to analyze the electronic effects of the 3-fluoro substituent on reactivity?

Methodological Answer:

- Spectroscopic Probes: Compare F NMR chemical shifts to assess electron-withdrawing effects.

- Computational Analysis: Use DFT to map Fukui indices or electrostatic potentials, predicting nucleophilic/electrophilic sites .

- Experimental Validation: Reactivity assays (e.g., Suzuki coupling) to test predictions .

Safety and Compliance

Q. What personal protective equipment (PPE) is required for handling fluorinated pyrroles?

Methodological Answer:

Q. How to address unanticipated byproducts in large-scale reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.